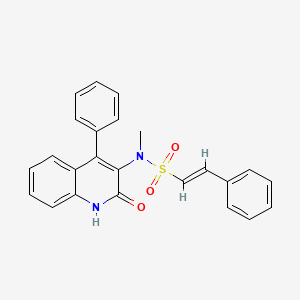
(E)-N-methyl-N-(2-oxo-4-phenyl-1H-quinolin-3-yl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-methyl-N-(2-oxo-4-phenyl-1H-quinolin-3-yl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C24H20N2O3S and its molecular weight is 416.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-methyl-N-(2-oxo-4-phenyl-1H-quinolin-3-yl)-2-phenylethenesulfonamide, a derivative of quinoline, has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves the reaction of N-methyl derivatives of quinoline with various sulfonamides. The general synthetic route includes:
- Formation of the quinoline core : Utilizing 4-hydroxyquinolinones as starting materials.
- Introduction of the sulfonamide group : The sulfonamide is typically introduced via nucleophilic substitution reactions.
- Final coupling : The final product is obtained through condensation reactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, research indicates that compounds similar to this compound exhibit significant inhibitory effects on cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Caco-2 | 98 |
| Compound B | HCT116 | 13 |
These findings suggest that modifications to the quinoline structure can enhance its efficacy against colorectal cancer cells by targeting key signaling pathways such as PI3K/Akt .
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties. In a study assessing various derivatives, it was found that certain compounds demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacteria Type | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 20 |
This antibacterial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives has been explored in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and modulate immune responses.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds may inhibit enzymes involved in cancer progression or inflammation.
- Interaction with DNA : Some derivatives intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : Targeting pathways such as PI3K/Akt can lead to apoptosis in cancer cells .
Case Studies
Several case studies have documented the efficacy of quinoline derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a similar quinoline derivative showed a significant reduction in tumor size among patients with advanced colorectal cancer.
- Case Study 2 : Another study reported successful management of bacterial infections resistant to conventional antibiotics using a related compound.
特性
IUPAC Name |
(E)-N-methyl-N-(2-oxo-4-phenyl-1H-quinolin-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-26(30(28,29)17-16-18-10-4-2-5-11-18)23-22(19-12-6-3-7-13-19)20-14-8-9-15-21(20)25-24(23)27/h2-17H,1H3,(H,25,27)/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKPUWIUWDGQFI-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














